7-Bromoquinoline-3-carbonitrile
Overview
Description
7-Bromoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and a cyano group at the 3rd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoquinoline-3-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of a cyano group. One common method is the bromination of 3-cyanoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and the use of less hazardous reagents are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Bromoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives or reduction to form quinoline-3-methanamine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Quinoline-3-methanamine derivatives
Scientific Research Applications
7-Bromoquinoline-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and cyano group contribute to its reactivity and ability to form stable complexes with biological macromolecules. It can inhibit enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Mercaptoquinoline-3-carbaldehyde
- Quinoline-3-carboxylic acid
Uniqueness
7-Bromoquinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the cyano group contributes to its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
7-bromoquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRSJDDDOGXJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739765 | |
Record name | 7-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375108-40-9 | |
Record name | 7-Bromoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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